molecular formula C12H10N2O2 B472857 N-(2-Hydroxyphenyl)-4-pyridinecarboxamide CAS No. 91973-63-6

N-(2-Hydroxyphenyl)-4-pyridinecarboxamide

Cat. No. B472857
CAS RN: 91973-63-6
M. Wt: 214.22g/mol
InChI Key: RJTOQJYONLWMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-4-pyridinecarboxamide is an aromatic amide.

Scientific Research Applications

  • Crystal Chemistry and Molecular Interactions : The crystal chemistry of compounds related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide, such as N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, has been extensively studied. These studies involve understanding intermolecular interactions, molecular conformations, and packing energies, providing insights into the structural properties of these compounds (Malone et al., 1997).

  • Synthesis of Carcinogenic Pyrolysis Products : Research has been conducted on the synthesis of carcinogenic pyrolysis products like 5-Phenyl-2-pyridinamine (PPA), a derivative of phenylalanine. Such studies are crucial for understanding the potential carcinogenic properties of pyrolysis products from amino acids (Stavenuiter et al., 1985).

  • Fluorescence Binding with Bovine Serum Albumin : Investigations into the binding interactions between p-hydroxycinnamic acid amides (related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide) and bovine serum albumin have been performed. These studies utilize fluorescence and UV–vis spectral studies to understand the binding mechanisms and thermodynamic parameters (Meng et al., 2012).

  • DNA-Binding Properties : The DNA-binding properties of N-substituted pyridinecarboxamides have been explored. These studies focus on understanding the interaction mechanisms between these compounds and DNA, which is significant for applications in biochemistry and pharmacology (Zheng Jufang, 2009).

  • Synthesis of Polyamides and Polyimides : Compounds related to N-(2-Hydroxyphenyl)-4-pyridinecarboxamide have been used in the synthesis of various aromatic polyamides and polyimides. These materials exhibit unique properties like high glass transition temperatures and stability, making them suitable for advanced material applications (Yang & Lin, 1995).

  • Antimicrobial Activity : Some derivatives of N-(2-Hydroxyphenyl)-4-pyridinecarboxamide have been synthesized and tested for their antimicrobial activities. This research is important for the development of new pharmaceutical compounds with potential antibacterial and antifungal properties (Zhuravel et al., 2005).

properties

CAS RN

91973-63-6

Product Name

N-(2-Hydroxyphenyl)-4-pyridinecarboxamide

Molecular Formula

C12H10N2O2

Molecular Weight

214.22g/mol

IUPAC Name

N-(2-hydroxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H10N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-8,15H,(H,14,16)

InChI Key

RJTOQJYONLWMHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyphenyl)-4-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.